Thiazole, 2-methyl-4-(2-(2-thienyl)ethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2-thienylethynyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a thienylethynyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
Vorbereitungsmethoden
The synthesis of 2-methyl-4-(2-thienylethynyl)thiazole typically involves the reaction of 2-methylthiazole with 2-thienylethynyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-Methyl-4-(2-thienylethynyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(2-thienylethynyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2-methyl-4-(2-thienylethynyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-(2-thienylethynyl)thiazole can be compared with other thiazole derivatives, such as:
4-Methyl-2-(3-thienyl)thiazole: Similar structure but different substitution pattern, leading to varied biological activities.
2-Phenylthiazole: Contains a phenyl group instead of a thienyl group, resulting in different chemical and biological properties.
2,4-Disubstituted thiazoles: These compounds have diverse substituents at the 2 and 4 positions, affecting their reactivity and applications
Eigenschaften
CAS-Nummer |
878018-56-5 |
---|---|
Molekularformel |
C10H7NS2 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
2-methyl-4-(2-thiophen-2-ylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7NS2/c1-8-11-9(7-13-8)4-5-10-3-2-6-12-10/h2-3,6-7H,1H3 |
InChI-Schlüssel |
SSSIEHWNKPXIHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C#CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.